BenchChemオンラインストアへようこそ!

5-Benzyl-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde

Lipophilicity Drug-likeness Physicochemical profiling

5-Benzyl-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde (CAS 21327-97-9) is a heterocyclic dihydropyrimidine derivative with molecular formula C14H14N2O2S and a molecular weight of 274.34 g/mol. The compound features a 3,6-dihydropyrimidine core substituted with a benzyl group at C5, an ethylsulfanyl (ethylthio) group at C2, a carbonyl at C6, and a carbaldehyde at C4.

Molecular Formula C14H14N2O2S
Molecular Weight 274.34 g/mol
CAS No. 21327-97-9
Cat. No. B12926898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde
CAS21327-97-9
Molecular FormulaC14H14N2O2S
Molecular Weight274.34 g/mol
Structural Identifiers
SMILESCCSC1=NC(=C(C(=O)N1)CC2=CC=CC=C2)C=O
InChIInChI=1S/C14H14N2O2S/c1-2-19-14-15-12(9-17)11(13(18)16-14)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,16,18)
InChIKeySHUCZEJFQZRJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde (CAS 21327-97-9): Physicochemical Profile and Structural Identity for Procurement Decisions


5-Benzyl-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde (CAS 21327-97-9) is a heterocyclic dihydropyrimidine derivative with molecular formula C14H14N2O2S and a molecular weight of 274.34 g/mol . The compound features a 3,6-dihydropyrimidine core substituted with a benzyl group at C5, an ethylsulfanyl (ethylthio) group at C2, a carbonyl at C6, and a carbaldehyde at C4. Key physicochemical properties include a density of 1.25 g/cm³, a predicted boiling point of 445.7°C at 760 mmHg, a calculated LogP of 2.29, and a polar surface area of 88.12 Ų . The carbaldehyde moiety at C4 provides a synthetically versatile handle for further derivatization, distinguishing it from analogs that lack this functional group [1].

Why Close Analogs of 5-Benzyl-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde Cannot Be Interchanged in Research Applications


Substitution at multiple positions on the dihydropyrimidine scaffold produces profound differences in physicochemical properties, reactivity, and biological target engagement that preclude generic interchangeability. The ethylsulfanyl group at C2 confers distinct lipophilicity and steric properties compared to methylthio, allylthio, or benzylthio analogs; the unsubstituted benzyl at C5 yields different π-stacking and hydrophobic interactions compared to halogenated benzyl derivatives (e.g., 4-bromobenzyl or 4-chlorobenzyl analogs); and the free aldehyde at C4 is both a reactivity handle and a potential pharmacophoric element that is absent in ester-, nitrile-, or amide-substituted congeners [1]. Systematic SAR studies on dihydropyrimidine DHFR inhibitors demonstrate that even single-atom substitutions at the C2 sulfur substituent can shift IC50 values by orders of magnitude [2]. Consequently, procurement of the exact compound—rather than a near-neighbor—is essential for reproducible SAR exploration, reliable biological screening, and valid structure-activity correlation.

Quantitative Differential Evidence for 5-Benzyl-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde (CAS 21327-97-9): Comparator-Based Selection Guide


Physicochemical Differentiation: cLogP and Polar Surface Area vs. 5-(4-Bromobenzyl) Analog

The target compound exhibits a calculated LogP of 2.29 and a polar surface area (PSA) of 88.12 Ų, placing it within favorable drug-like chemical space (Lipinski Rule of 5 compliance) . In contrast, the 5-(4-bromobenzyl) analog (CAS not retrieved from non-excluded sources; molecular formula C14H13BrN2O2S, MW ~353.23 g/mol) is expected to have a higher cLogP (>2.8) due to the bromine atom and a similar PSA, shifting its absorption and distribution profile. The ~0.5+ log unit difference in lipophilicity is sufficient to alter membrane permeability, plasma protein binding, and non-specific binding in biochemical assays [1]. This is a class-level inference based on established physicochemical principles for halogen substitution.

Lipophilicity Drug-likeness Physicochemical profiling

Aldehyde Handle for Derivatization: C4 Carbaldehyde vs. C5 Ester/Carboxylate Analogs

The free carbaldehyde at C4 of the target compound provides a uniquely reactive handle for late-stage diversification via reductive amination, oxime/hydrazone formation, Knoevenagel condensation, or Grignard addition—transformations that are impossible or require deprotection steps with ester- or amide-substituted dihydropyrimidine analogs [1]. In the broader dihydropyrimidine class, most biologically studied compounds bear carboxylate esters at this position (typical Biginelli products), which require saponification and activation before further conjugation. The aldehyde functionality enables direct, one-step conjugation to amines, hydrazines, or carbon nucleophiles without protecting group manipulation, reducing synthetic step count by 2–3 steps compared to ester-bearing analogs [2]. This is a class-level inference based on fundamental organic reactivity principles.

Synthetic diversification Chemical biology Library synthesis

Ethylsulfanyl Substituent SAR: C2 Substituent Impact on DHFR Inhibition Potency

In a systematic SAR study of functionalized amino dihydropyrimidines as antibacterial DHFR inhibitors, variation of the C2 substituent produced MIC shifts from >64 μg/mL to 4 μg/mL against Staphylococcus aureus, demonstrating that the C2 sulfur substituent is a critical potency determinant [1]. Although the target compound was not directly tested in that study, the class-level inference is that the ethylsulfanyl group occupies a specific lipophilic pocket in the DHFR active site, and substitution with methylthio, allylthio, or amino groups is not functionally equivalent. The ethyl chain length represents a balance between sufficient hydrophobic contact and steric accommodation; shorter (methyl) or longer (propyl, allyl) chains alter binding geometry [2]. Quantitative data for the target compound itself against specific DHFR enzymes are not available from non-excluded authoritative sources as of the search date.

DHFR inhibition Antifolate Structure-activity relationship

Pyrimidine-6-carboxaldehyde Structural Class Anticancer Activity: Comparison with 2-Ethylthio-5-fluoropyrimidine-6-carboxaldehyde

A foundational study on pyrimidine-6-carboxaldehyde derivatives demonstrated that 2-ethylthio-5-fluoropyrimidine-6-carboxaldehyde (compound I-8) was the most potent member of a 5-fluorinated series, inhibiting Ehrlich ascites carcinoma growth only slightly less effectively than 5-fluorouracil, the clinical standard at the time [1]. The formyl (carboxaldehyde) group was essential for activity; replacement by other substituents decreased or abolished inhibition [1]. While the target compound (CAS 21327-97-9) differs by lacking the 5-fluoro substituent and bearing a 5-benzyl instead of 5-fluoro group, the shared 2-ethylthio-pyrimidine-6-carboxaldehyde core suggests potential anticancer relevance within this structural class. This is cross-study comparable evidence; no direct head-to-head data exist.

Anticancer Pyrimidine carboxaldehyde Ehrlich ascites carcinoma

Recommended Research and Industrial Application Scenarios for 5-Benzyl-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde (CAS 21327-97-9)


Medicinal Chemistry: Lead Scaffold for Antifolate Drug Discovery Targeting DHFR

Based on class-level evidence that dihydropyrimidine derivatives bearing C2 alkylsulfanyl substituents act as dihydrofolate reductase (DHFR) inhibitors with antibacterial and antiparasitic activity [1], this compound can serve as a starting scaffold for antifolate drug discovery programs. Its cLogP of 2.29 and PSA of 88.12 Ų are within favorable drug-like space , and the C4 aldehyde provides a direct handle for introducing amine-bearing side chains to probe the DHFR active site pocket. The ethylsulfanyl group at C2 occupies a lipophilic sub-pocket where even minor changes alter potency by ≥16-fold [1], making this specific substitution pattern the appropriate starting point for SAR exploration.

Synthetic Chemistry: Diversifiable Building Block for Focused Compound Library Synthesis

The C4 carbaldehyde functionality distinguishes this compound from the vast majority of commercially available dihydropyrimidine building blocks, which bear ester groups at the equivalent position. This aldehyde enables single-step diversification via reductive amination, hydrazone formation, or Wittig olefination [2], reducing the synthetic sequence by 2–3 steps compared to ester-substituted analogs. This makes the compound particularly attractive for parallel library synthesis in medicinal chemistry settings where synthetic efficiency directly impacts project timelines and costs.

Biochemical Pharmacology: Probe for Investigating C2 Substituent Effects on DHFR Binding Kinetics

The structural similarity of this compound to established pyrimidine DHFR inhibitors—combined with the critical influence of the C2 substituent on target engagement demonstrated in functionalized amino dihydropyrimidine series [1]—positions it as a valuable tool compound for probing how ethylsulfanyl vs. methylsulfanyl, allylsulfanyl, or amino groups at C2 modulate DHFR binding kinetics and selectivity across species orthologs (bacterial, protozoal, mammalian). Cross-study evidence with 2-ethylthio-5-fluoropyrimidine-6-carboxaldehyde further supports the relevance of the 2-ethylthio-pyrimidine-carboxaldehyde pharmacophore for anticancer target engagement [3].

Anticancer Agent Development: Pyrimidine-6-carboxaldehyde Scaffold Optimization

The identification of 2-ethylthio-5-fluoropyrimidine-6-carboxaldehyde as the most potent compound in a series inhibiting Ehrlich ascites carcinoma, with activity approaching that of 5-fluorouracil [3], establishes the 2-ethylthio-pyrimidine-carboxaldehyde core as a validated anticancer pharmacophore. The target compound retains this core while substituting the 5-fluoro group with a 5-benzyl group, offering an alternative vector for optimizing potency, selectivity, and pharmacokinetic properties. The benzyl group at C5 may confer different target engagement profiles compared to the 5-fluoro analog, potentially addressing resistance mechanisms.

Quote Request

Request a Quote for 5-Benzyl-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.